
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method includes the catalytic resolution using lipase enzymes, which selectively react with one enantiomer over the other . Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2S,5R)-5-methylpyrrolidine-2-carboxylate
- Ethyl (2R,5S)-5-methylpyrrolidine-2-carboxylate
- Ethyl (2R,5R)-5-methylpyrrolidine-2-carboxylate
Uniqueness
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and enantiomers. This uniqueness makes it particularly valuable in applications requiring high stereochemical purity and specificity .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-5-4-6(2)9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Clave InChI |
ZHEDKTAFFQNIKB-LEUCUCNGSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@@H](N1)C.Cl |
SMILES canónico |
CCOC(=O)C1CCC(N1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


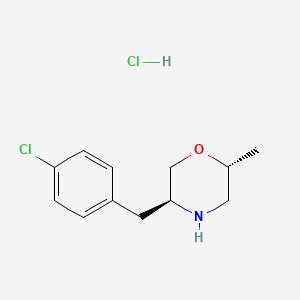
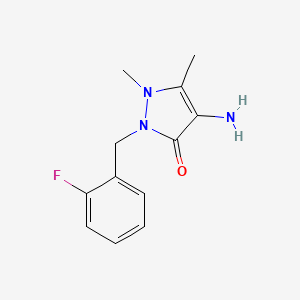
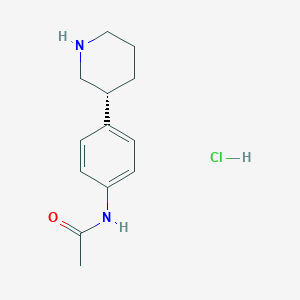
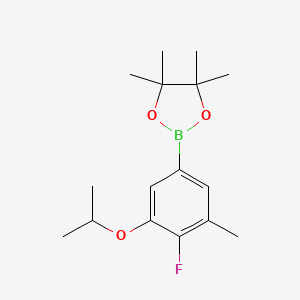
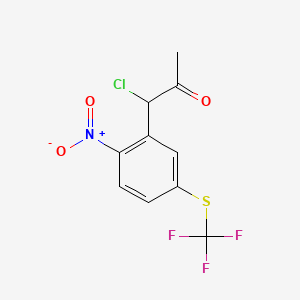

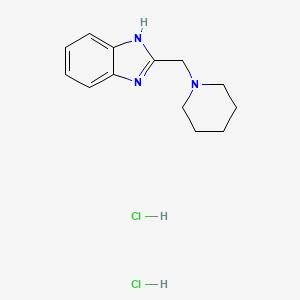
![5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid](/img/structure/B14034188.png)
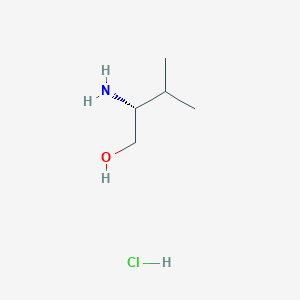

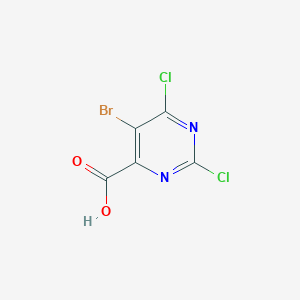
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)


